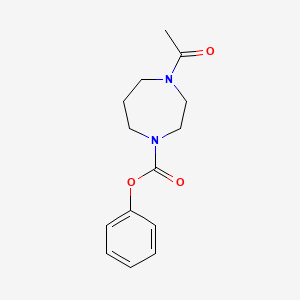
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, also known as PAC, is a chemical compound that belongs to the class of diazepanes. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anti-cancer agent. PAC has also shown promise in other areas of scientific research, including neuroscience, immunology, and drug delivery systems.
作用机制
The mechanism of action of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis and cell division, as well as the modulation of immune system function. Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has also been shown to have antioxidant properties, protecting cells from oxidative stress and damage.
实验室实验的优点和局限性
One of the main advantages of using Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, Phenyl 4-acetyl-1,4-diazepane-1-carboxylate can be difficult to work with due to its low solubility in water and other common solvents. Additionally, Phenyl 4-acetyl-1,4-diazepane-1-carboxylate may have limited bioavailability and may require specialized delivery systems to be effective in vivo.
未来方向
There are many potential future directions for research on Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, including:
- Development of more efficient synthesis methods to increase yields and reduce costs.
- Investigation of the potential use of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in combination with other anti-cancer agents to enhance efficacy.
- Exploration of the potential use of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in drug delivery systems, such as liposomes or nanoparticles.
- Investigation of the potential use of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.
- Further elucidation of the mechanism of action of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, including identification of specific targets and pathways involved in its anti-cancer effects.
合成方法
The synthesis of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate involves the reaction of phenylacetic acid with ethylenediamine, followed by acetylation with acetic anhydride. The resulting compound is then treated with phosgene to yield Phenyl 4-acetyl-1,4-diazepane-1-carboxylate. This method of synthesis has been optimized to produce high yields of pure Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, making it suitable for large-scale production.
科学研究应用
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that Phenyl 4-acetyl-1,4-diazepane-1-carboxylate exhibits anti-cancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
phenyl 4-acetyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-12(17)15-8-5-9-16(11-10-15)14(18)19-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCIRIPSXRWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)

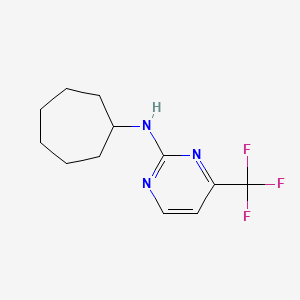
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7567718.png)
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)
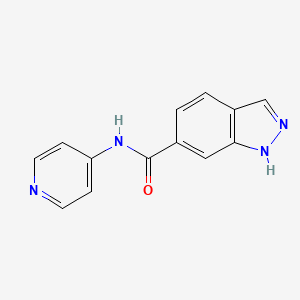
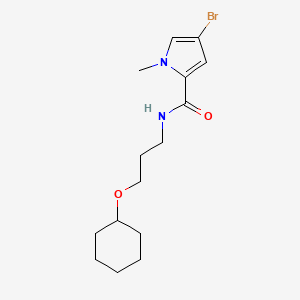
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7567753.png)
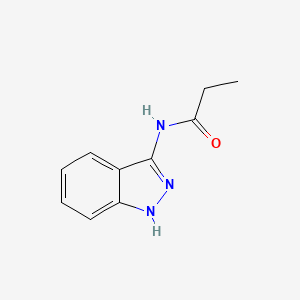

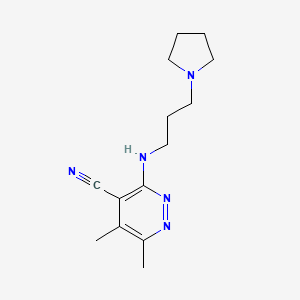
![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)
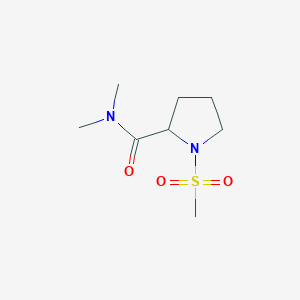
![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)